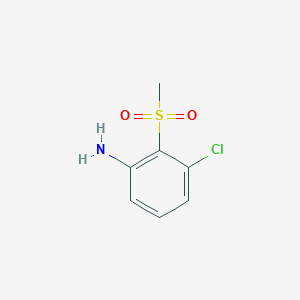![molecular formula C8H6Cl2O5S B3363185 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid CAS No. 1017055-32-1](/img/structure/B3363185.png)
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
Overview
Description
Scientific Research Applications
Environmental Monitoring and Analysis
A key application of this compound, and its related derivatives, is in the development of sensitive and accurate methods for the determination of phenoxy herbicides in environmental samples, such as water. For instance, Nuhu et al. (2012) described a phase transfer microextraction method combined with gas chromatography-mass spectrometry (GC-MS) for determining phenoxy herbicides in water samples. This approach, involving derivatization and the use of a phase transfer catalyst, significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low concentrations of herbicides in real samples like seawater and tap water Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012.
Herbicide Resistance and Crop Breeding
Research on phenoxy herbicides has also extended into agricultural science, particularly in the study of herbicide resistance. Jugulam, Walsh, & Hall (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish through classical breeding procedures. This research holds significant implications for developing herbicide-tolerant crop cultivars, which could enhance agricultural productivity and sustainability Jugulam, Walsh, & Hall, 2014.
Advanced Materials for Analytical Applications
Further applications are found in the synthesis of advanced materials for analytical purposes. Omidi et al. (2014) developed a molecularly imprinted polymer for selective sample preparation and trace determination of MCPA (a phenoxy herbicide derivative) in biological and environmental samples. This novel material offers a robust and selective approach for monitoring phenoxy herbicides, demonstrating the potential for environmental and health safety applications Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014.
Environmental Remediation
Research on the degradation of phenoxy herbicides, including compounds structurally related to 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid, is crucial for environmental remediation. Mehralipour & Kermani (2021) optimized an advanced oxidation process for the degradation of 2,4-dichlorophenoxyacetic acid, a related herbicide, highlighting the effectiveness of such methods in reducing the environmental impact of these compounds Mehralipour & Kermani, 2021.
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa), which plays a crucial role in plant growth and development .
Mode of Action
This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" .
Biochemical Pathways
Related compounds like mcpa, a phenoxy herbicide, are known to undergo cleavage of the ether linkage, yielding mcp and acetic acid .
Result of Action
A group of compounds with a similar structure, n-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, have been shown to exhibit anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions and the specific roles of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid in biochemical reactions remain areas of active research.
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Transport and Distribution
Future studies could also investigate any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-(2-chloro-4-chlorosulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASVWNEUNDYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)



![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)
![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)


![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)

